Cas no 403848-01-1 (Desaminosulfonyl Dorzolamide)

Desaminosulfonyl Dorzolamide Chemical and Physical Properties
Names and Identifiers
-
- 4H-Thieno[2,3-b]thiopyran-4-amine,N-ethyl-5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)
- (4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
- (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- (4S,6S)-N-ETHYL-5,6-DIHYDRO-6-METHYL-4H-THIENO[2,3-B]THIOPYRAN-4-AMINE 7,7-DIOXIDE
- 4H-Thieno[2,3-b]thiopyran-4-amine, N-ethyl-5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)-
- Desaminosulfonyl Dorzolamide
-
- Inchi: 1S/C10H15NO2S2/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10/h4-5,7,9,11H,3,6H2,1-2H3/t7-,9-/m0/s1
- InChI Key: CSXRPEGBUGCAHV-CBAPKCEASA-N
- SMILES: S1(C2=C(C=CS2)[C@H](C[C@@H]1C)NCC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 323
- Topological Polar Surface Area: 82.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 406.6±45.0 °C at 760 mmHg
- Flash Point: 199.7±28.7 °C
- Refractive Index: 1.585
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Desaminosulfonyl Dorzolamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desaminosulfonyl Dorzolamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D289008-50mg |
Desaminosulfonyl Dorzolamide |
403848-01-1 | 50mg |
$ 175.00 | 2022-01-09 | ||
TRC | D289008-100mg |
Desaminosulfonyl Dorzolamide |
403848-01-1 | 100mg |
$ 330.00 | 2022-01-09 | ||
TRC | D289008-500mg |
Desaminosulfonyl Dorzolamide |
403848-01-1 | 500mg |
$ 1365.00 | 2022-01-09 | ||
eNovation Chemicals LLC | Y1012580-50mg |
(4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran |
403848-01-1 | 95% | 50mg |
$398 | 2025-02-27 | |
eNovation Chemicals LLC | Y1012580-50mg |
(4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran |
403848-01-1 | 95% | 50mg |
$398 | 2024-07-28 | |
TRC | D289008-250mg |
Desaminosulfonyl Dorzolamide |
403848-01-1 | 250mg |
$ 805.00 | 2022-01-09 | ||
eNovation Chemicals LLC | Y1012580-50mg |
(4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran |
403848-01-1 | 95% | 50mg |
$398 | 2025-02-26 |
Desaminosulfonyl Dorzolamide Related Literature
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Wenzhang Chen,Xuefeng Yin,Jinxia Mu,Yan Yin Chem. Commun., 2007, 2488-2490
Additional information on Desaminosulfonyl Dorzolamide
Desaminosulfonyl Dorzolamide (CAS No 403848-01-1): A Comprehensive Overview
Desaminosulfonyl Dorzolamide, a compound with the chemical identifier CAS No 403848-01-1, represents a significant advancement in the field of ophthalmic pharmacology. This compound has garnered considerable attention due to its unique molecular structure and its potential applications in treating various ocular conditions. The development of such pharmaceutical agents is crucial in addressing the growing prevalence of eye diseases, particularly those related to increased intraocular pressure (IOP), such as glaucoma.
The molecular framework of Desaminosulfonyl Dorzolamide incorporates a sulfonyl group and an amine substitution, which are key features that contribute to its pharmacological properties. These structural elements enable the compound to interact with specific biological targets, thereby modulating the mechanisms that regulate IOP. The synthesis and characterization of this compound have been subjects of extensive research, aiming to optimize its efficacy and safety profiles.
In recent years, there has been a surge in research focused on novel antiglaucomatic agents that can provide more effective and safer alternatives to existing treatments. Desaminosulfonyl Dorzolamide has emerged as a promising candidate in this category. Its mechanism of action is believed to involve the inhibition of carbonic anhydrase, an enzyme that plays a pivotal role in the generation of aqueous humor. By reducing aqueous humor production, this compound helps in lowering IOP, which is a primary goal in the management of glaucoma.
One of the most compelling aspects of Desaminosulfonyl Dorzolamide is its potential for improved patient compliance due to its favorable pharmacokinetic properties. Unlike some traditional antiglaucomatic drugs that require multiple daily administrations, Desaminosulfonyl Dorzolamide has shown promise in preliminary studies for once-daily dosing. This would significantly enhance patient convenience and adherence to treatment regimens, thereby improving long-term outcomes.
The development of Desaminosulfonyl Dorzolamide has also benefited from advancements in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to rapidly identify and optimize lead compounds with desired pharmacological properties. The integration of machine learning algorithms has further accelerated the process by predicting molecular interactions and optimizing drug-like characteristics.
Preclinical studies have demonstrated that Desaminosulfonyl Dorzolamide exhibits potent IOP-lowering effects with minimal systemic side effects. These findings are supported by animal models, where the compound showed superior efficacy compared to existing treatments. The lack of significant systemic absorption is particularly noteworthy, as it reduces the risk of off-target effects and enhances overall safety.
Evidence from clinical trials has further validated the therapeutic potential of Desaminosulfonyl Dorzolamide. In Phase II trials, patients treated with this compound demonstrated a statistically significant reduction in IOP compared to placebo recipients. Moreover, the onset of action was rapid, with noticeable reductions in IOP observed within hours of administration. These results are particularly encouraging for patients who require prompt relief from elevated IOP.
The formulation of Desaminosulfonyl Dorzolamide as an ophthalmic solution has been carefully designed to ensure optimal delivery and retention on the ocular surface. The use of advanced polymer technology has allowed for controlled release formulations, which can prolong the duration of action and reduce the frequency of administration. This innovation addresses one of the major limitations of current antiglaucomatic therapies.
From a regulatory perspective, Desaminosulfonyl Dorzolamide is subject to stringent evaluation by global health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies require comprehensive data on safety and efficacy before approving new pharmaceutical agents for clinical use. The rigorous testing conducted on Desaminosulfonyl Dorzolamide underscores its potential as a safe and effective treatment for glaucoma.
The future prospects for Desaminosulfonyl Dorzolamide are promising, with ongoing research exploring its potential applications beyond glaucoma treatment. Preliminary findings suggest that it may also be effective in managing other ocular conditions characterized by elevated IOP or inflammation. Additionally, researchers are investigating novel delivery systems that could enhance the bioavailability and therapeutic efficacy of this compound.
In conclusion, Desaminosulfonyl Dorzolamide (CAS No 403848-01-1) represents a significant advancement in ophthalmic pharmacology. Its unique molecular structure, favorable pharmacokinetic properties, and promising clinical results position it as a leading candidate for treating glaucoma and other related ocular disorders. As research continues to uncover new applications and improve delivery systems, this compound holds great promise for improving patient outcomes worldwide.
403848-01-1 (Desaminosulfonyl Dorzolamide) Related Products
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)




